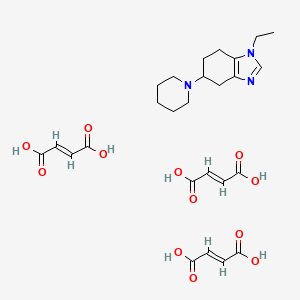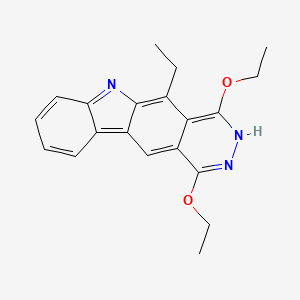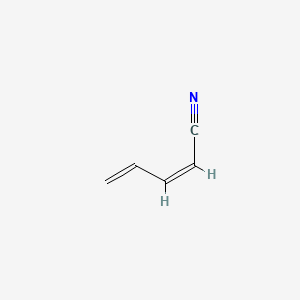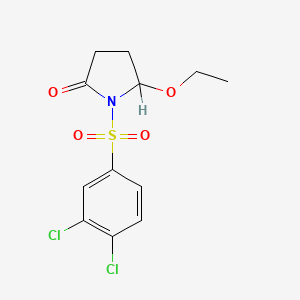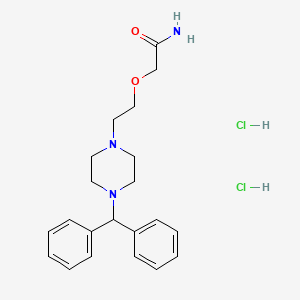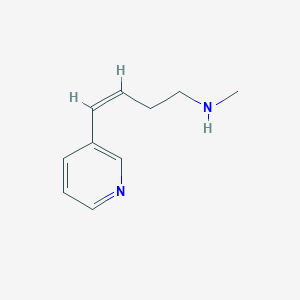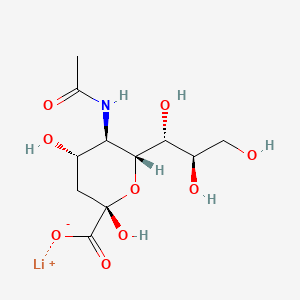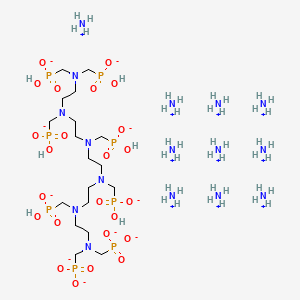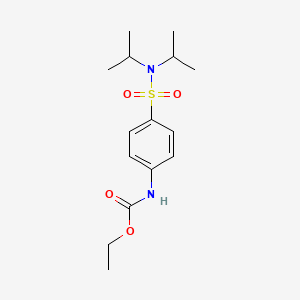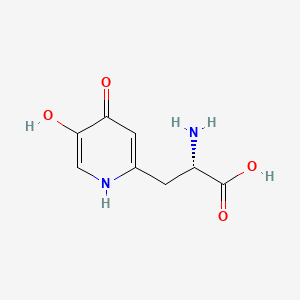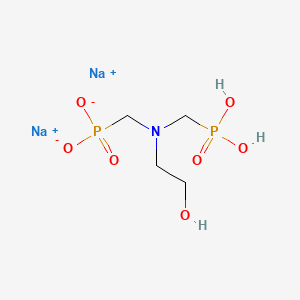![molecular formula C11H13ClN2O6S B12736890 Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro- CAS No. 63164-64-7](/img/structure/B12736890.png)
Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of NIOSH/CB2559850 involves several synthetic routes and reaction conditions. One common method includes the use of multi-bed thermal desorption tubes containing graphitized carbons and carbon molecular sieve sorbents . The process typically involves the following steps:
Sampling: Using thermal desorption tubes to trap organic compounds.
Desorption: Thermal desorption at high temperatures (e.g., 300°C for 10 minutes) to release the trapped compounds.
Analysis: Gas chromatography and mass spectrometry to identify and quantify the compounds.
Análisis De Reacciones Químicas
NIOSH/CB2559850 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
NIOSH/CB2559850 has a wide range of scientific research applications, including:
Chemistry: Used in the study of volatile organic compounds and their behavior under different conditions.
Biology: Investigated for its potential effects on biological systems, particularly in occupational health settings.
Medicine: Explored for its potential therapeutic applications, especially in the context of respiratory health.
Industry: Utilized in the development of safety protocols and monitoring systems for workplace environments.
Mecanismo De Acción
The mechanism of action of NIOSH/CB2559850 involves its interaction with various molecular targets and pathways. It primarily affects the respiratory system by interacting with volatile organic compounds and altering their behavior. This interaction can lead to changes in the chemical composition of the air, which can have significant implications for occupational health .
Comparación Con Compuestos Similares
NIOSH/CB2559850 can be compared with other similar compounds, such as those listed in the NIOSH Manual of Analytical Methods (NMAM). Some similar compounds include:
Volatile Organic Compounds (VOC): These compounds share similar properties and are often studied in conjunction with NIOSH/CB2559850.
Carbon Molecular Sieves: Used in similar applications for trapping and analyzing organic compounds.
NIOSH/CB2559850 stands out due to its specific interaction with volatile organic compounds and its unique preparation and analysis methods .
Propiedades
Número CAS |
63164-64-7 |
|---|---|
Fórmula molecular |
C11H13ClN2O6S |
Peso molecular |
336.75 g/mol |
Nombre IUPAC |
2-(3-carboxypropylamino)-4-chloro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C11H13ClN2O6S/c12-7-5-8(14-3-1-2-10(15)16)6(11(17)18)4-9(7)21(13,19)20/h4-5,14H,1-3H2,(H,15,16)(H,17,18)(H2,13,19,20) |
Clave InChI |
WMDSZKSYGKBADC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NCCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


